Echinopsine

Description

Properties

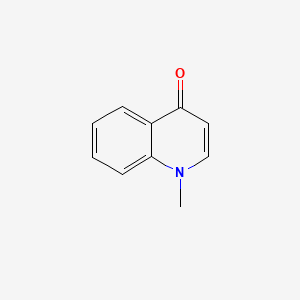

IUPAC Name |

1-methylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJAXRKDCCWCSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232110 | |

| Record name | Echinopsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-54-5 | |

| Record name | 1-Methyl-4-quinolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Echinopsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echinopsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECHINOPSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17MMY7OK1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of echinopsine and its derivatives involves several steps. One common method includes the use of acylhydrazone moieties. The synthetic route typically involves the reaction of quinoline derivatives with hydrazine derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound is less documented, but it generally follows similar synthetic routes as laboratory methods, scaled up for larger production volumes. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Echinopsine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom of the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions . The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Scientific Research Applications

Echinopsine demonstrates a wide range of applications in scientific research, as outlined below:

Chemistry

- Synthesis Precursor : this compound serves as a precursor for synthesizing various quinoline derivatives that exhibit biological activities. These derivatives are being explored for their potential therapeutic effects against multiple diseases.

Biology

- Antiviral Properties : Studies have demonstrated that this compound exhibits significant antiviral activity against Tobacco Mosaic Virus (TMV). At a concentration of 500 mg/L, this compound showed higher inactivation and protective activities compared to ribavirin, a commonly used antiviral drug .

- Antibacterial and Antifungal Activities : this compound and its derivatives have been shown to possess antibacterial and antifungal properties. They have been effective against various pathogens, indicating their potential as natural antimicrobial agents .

Medicine

- Potential Therapeutic Use : Research indicates that this compound may be beneficial in treating viral infections and other ailments. Its efficacy in reversing memory impairment induced by scopolamine has been compared to established medications like rivastigmine, suggesting its potential role in neuropharmacology .

Agricultural Applications

- Insecticidal Activity : this compound has demonstrated insecticidal effects against agricultural pests such as Plutella xylostella and Spodoptera frugiperda. The compound's efficacy at varying concentrations highlights its potential use as a natural pesticide .

- Fungicidal Properties : The compound exhibits broad-spectrum fungicidal activity against several phytopathogenic fungi. It has shown significant inhibitory rates against species like Physalospora piricola and Sclerotinia sclerotiorum, making it a candidate for agricultural fungicides .

Case Study 1: Antiviral Activity Against Tobacco Mosaic Virus

A study investigated the antiviral efficacy of this compound against TMV. Results indicated that at 500 mg/L, this compound achieved an inactivation rate of approximately 49.5%, surpassing ribavirin's effectiveness. This establishes this compound as a promising lead compound for developing antiviral agents targeting TMV .

Case Study 2: Memory Improvement in Scopolamine-Induced Impairment

Research conducted on extracts from Echinops cephalotes (a related species) showed significant improvement in memory function in animal models treated with scopolamine. Extracts administered at doses of 50 and 100 mg/kg effectively reversed memory deficits, indicating the therapeutic potential of compounds related to this compound in cognitive disorders .

Case Study 3: Insecticidal Effects on Agricultural Pests

A series of bioassays assessed the insecticidal activity of this compound derivatives against M. separata and S. frugiperda. Results indicated that certain derivatives exhibited mortality rates exceeding 70% at concentrations as low as 200 mg/L, suggesting their viability as natural insecticides .

Mechanism of Action

Echinopsine exerts its effects through various mechanisms. It is known to disrupt the bacterial membrane, leading to antibacterial effects . In antiviral applications, this compound and its derivatives inhibit the replication of viruses by interfering with viral RNA synthesis . The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound interacts with key enzymes and proteins involved in these processes .

Comparison with Similar Compounds

Antiviral Activity: Echinopsine Derivatives vs. Ribavirin

This compound derivatives containing acylhydrazone moieties (compounds 1–27) demonstrate enhanced antiviral activity compared to ribavirin. Key findings include:

| Compound | Inactivation Activity (%) | Curative Activity (%) | Protection Activity (%) |

|---|---|---|---|

| This compound (I) | 49.5 ± 4.4 | 46.1 ± 1.5 | 42.6 ± 2.3 |

| Ribavirin | 38.9 ± 1.4 | 39.2 ± 1.8 | 36.4 ± 3.4 |

| Compound 3 | 47.9 ± 0.9 | 43.7 ± 3.1 | 44.6 ± 3.3 |

| Compound 7 | 46.2 ± 1.6 | 45.0 ± 3.7 | 41.7 ± 0.9 |

Structural Insights :

- Substituent Effects : Derivatives with substituted phenyl rings (e.g., 1–14 ) show activity influenced by electronic and steric factors. Bulky groups like α-tert-butyl (compound 3 ) enhance activity, while electron-withdrawing (e.g., -Br, -Cl) or donating (e.g., -OCH₃) groups reduce efficacy .

- Heterocyclic Rings : Compounds with heterocyclic moieties (e.g., 15–26 ) exhibit lower TMV activity than phenyl-substituted derivatives, suggesting the importance of aromatic interactions in antiviral mechanisms .

Insecticidal Activity: this compound vs. Derivatives

This compound derivatives outperform the parent compound against Lepidoptera pests:

| Compound | Plutella xylostella (Mortality at 600 mg/L) | Mythimna separata (Mortality at 200 mg/L) |

|---|---|---|

| This compound | 90 ± 0% | 70 ± 0% |

| Compound 7 | 100 ± 0% | 100 ± 0% |

| Compound 27 | 100 ± 0% | 53 ± 6% (at 0.1 mg/L) |

Key Observations :

- Dose Efficiency : Compounds 7 and 27 retain significant lethality (67 ± 6% and 53 ± 6%, respectively) even at 0.1 mg/L, indicating enhanced potency .

- Structural Optimization : Anthracene-substituted derivatives (e.g., 27 ) show reduced TMV activity but maintain insecticidal efficacy, highlighting divergent structure-activity relationships .

Fungicidal Activity: Comparison with Commercial Fungicides

This compound derivatives exhibit broad-spectrum fungicidal activity against 14 phytopathogens, surpassing carbendazim and chlorothalonil in specific cases:

| Compound | Target Fungi (Inhibition Rate at 50 mg/L) |

|---|---|

| This compound | Physalospora piricola: 85 ± 2.1% |

| Compound 7 | Rhizoctonia cerealis: 89.0 ± 1.9% |

| Carbendazim | Rhizoctonia cerealis: 75 ± 2.5% |

Notable Trends:

Comparison with Other Alkaloids and Hydrazone Derivatives

- Quinoline Alkaloids: Unlike quinine or camptothecin (known for antimalarial/anticancer activity), this compound’s bioactivity is distinct, emphasizing antiviral/agrochemical applications .

- Hydrazone-Containing Compounds: Toad alkaloid derivatives (e.g., compound 63) and this compound derivatives share structural motifs, but this compound-based compounds show superior antifungal activity (e.g., 89% vs. 45% for chlorothalonil) .

Biological Activity

Echinopsine is a quinoline alkaloid derived from the plant Echinops and has garnered attention for its diverse biological activities. Recent studies have highlighted its potential in antiviral, insecticidal, and fungicidal applications. This article synthesizes findings from various research efforts to elucidate the biological activity of this compound and its derivatives.

Chemical Structure and Derivatives

This compound's structure allows for the synthesis of various derivatives, which can enhance its biological activity. Research has shown that modifications to the this compound molecule can lead to compounds with improved efficacy against specific pathogens and pests. Notably, a series of this compound derivatives containing acylhydrazone moieties were designed and synthesized to evaluate their biological activities.

Antiviral Activity

This compound has demonstrated significant antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). In a study, this compound exhibited:

- Inactivation Activity : 49.5 ± 4.4%

- Curative Activity : 46.1 ± 1.5%

- Protection Activity : 42.6 ± 2.3%

These results were compared to ribavirin, a standard antiviral agent, which showed lower activities (38.9 ± 1.4%, 39.2 ± 1.8%, and 36.4 ± 3.4% respectively) at the same concentration of 500 mg/L .

Table 1: Antiviral Activities of this compound and Derivatives

| Compound | Inactivation Activity (%) | Curative Activity (%) | Protection Activity (%) |

|---|---|---|---|

| This compound | 49.5 ± 4.4 | 46.1 ± 1.5 | 42.6 ± 2.3 |

| Ribavirin | 38.9 ± 1.4 | 39.2 ± 1.8 | 36.4 ± 3.4 |

| Derivative 1 | 44.9 ± 4.6 | 39.8 ± 2.6 | 47.3 ± 4.3 |

| Derivative 3 | 47.9 ± 0.9 | 43.7 ± 3.1 | 44.6 ± 3.3 |

Insecticidal Activity

This compound has also been evaluated for its insecticidal properties against various agricultural pests, including Plutella xylostella (diamondback moth), Mythimna separata, and Spodoptera frugiperda. The results indicated that:

- This compound showed moderate insecticidal activity, with some derivatives displaying significantly higher mortality rates.

- For instance, derivative compounds demonstrated mortality rates of 67% and 53% against Plutella xylostella at concentrations as low as 0.1 mg/L .

Table 2: Insecticidal Activities of this compound Derivatives

| Compound | Target Pest | Mortality Rate (%) at Concentration (mg/L) |

|---|---|---|

| This compound | Plutella xylostella | - |

| Derivative A | Plutella xylostella | 67% at 0.1 mg/L |

| Derivative B | Plutella xylostella | 53% at 0.1 mg/L |

Fungicidal Activity

In addition to its insecticidal properties, this compound has shown promising fungicidal activity against several phytopathogenic fungi such as Physalospora piricola and Sclerotinia sclerotiorum. The synthesized derivatives exhibited high inhibitory rates:

- Many compounds demonstrated over 60% inhibition against multiple fungal strains, indicating their potential as effective fungicides in agricultural settings .

Table 3: Fungicidal Activities of this compound Derivatives

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| This compound | Physalospora piricola | - |

| Derivative C | Sclerotinia sclerotiorum | >60% |

| Derivative D | Rhizoctonia cerealis | >89% at 50 mg/L |

The exact mechanisms through which this compound exerts its biological effects are still under investigation; however, preliminary studies suggest that it may interfere with viral replication processes and disrupt cellular functions in pests and fungi.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in real-world applications:

- A study involving the application of this compound on crops demonstrated a marked reduction in pest populations without significant harm to beneficial insects.

- Another investigation into its antifungal properties revealed that this compound could effectively reduce fungal infections in crops, leading to improved yield outcomes.

Q & A

Q. What are the recommended methods for structural characterization of novel echinopsine derivatives?

- Methodological Answer : Structural elucidation of this compound derivatives requires a combination of spectroscopic and spectrometric techniques. For example:

- 1H and 13C NMR : Assign proton and carbon environments to confirm substituent positions and stereochemistry.

- HRMS : Validate molecular formulas and fragmentation patterns.

- X-ray crystallography (if applicable): Resolve absolute configurations, as demonstrated in studies of acylhydrazone-indole derivatives .

Ensure consistency with literature protocols for natural product derivatives, including purity validation via HPLC .

Q. How are in vivo antiviral activities of this compound derivatives typically evaluated?

- Methodological Answer : Antiviral assays often employ the tobacco mosaic virus (TMV) model in three modes:

- Inactivation : Pre-incubate compounds with viral particles.

- Curative : Apply compounds post-viral infection.

- Protective : Pre-treat host plants before viral exposure.

Bioactivity is quantified via lesion count reduction or viral RNA/protein levels. For reproducibility, standardize inoculum concentration and environmental conditions (e.g., temperature, humidity) across replicates .

Q. What are the key pharmacophores in this compound responsible for its bioactivity?

- Methodological Answer : The quinoline core and substituent groups (e.g., hydroxyl, acylhydrazone) are critical. To identify pharmacophores:

- Perform scaffold-activity relationship (SAR) studies by systematically modifying functional groups.

- Compare bioactivity across derivatives, as seen in acylhydrazone-indole hybrids showing enhanced TMV inhibition .

Computational docking (e.g., molecular dynamics) can further predict binding interactions with viral targets .

Advanced Research Questions

Q. How can scaffold-hopping strategies optimize the synthesis of this compound derivatives with improved bioactivity?

- Methodological Answer : Scaffold hopping involves replacing core structural elements while retaining bioactivity. For this compound:

- Step 1 : Replace the quinoline moiety with bioisosteres (e.g., indole) to enhance solubility or binding.

- Step 2 : Introduce flexible linkers (e.g., acylhydrazone) to improve conformational adaptability.

- Step 3 : Validate synthetic routes via condensation reactions under mild acidic conditions, as shown in studies achieving 15 novel derivatives with TMV inactivation rates up to 58% .

Prioritize derivatives with low cytotoxicity using MTT assays on non-target cells .

Q. How should researchers address contradictions in bioactivity data across this compound studies?

- Methodological Answer : Contradictions may arise from variability in:

- Assay conditions (e.g., viral strain differences, incubation time).

- Compound purity (validate via chromatography and elemental analysis).

To resolve discrepancies: - Conduct systematic reviews with meta-analysis, adhering to PRISMA guidelines .

- Replicate key experiments under standardized protocols, documenting all variables (e.g., solvent, temperature) .

Q. What experimental frameworks are recommended for elucidating the mechanism of action (MoA) of this compound derivatives?

- Methodological Answer : A multi-modal approach is essential:

- In vitro : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to viral proteins (e.g., TMV coat protein).

- In silico : Perform molecular docking with AutoDock Vina or Schrödinger Suite to predict target interactions.

- In planta : Apply transcriptomics/proteomics to identify host pathways modulated by derivatives, as demonstrated in recent TMV studies .

Include appropriate controls (e.g., untreated infected plants) and statistical validation (ANOVA with post-hoc tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.